Ethyl vanillin isobutyrate

Description

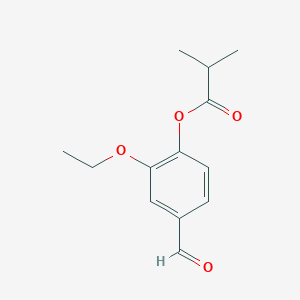

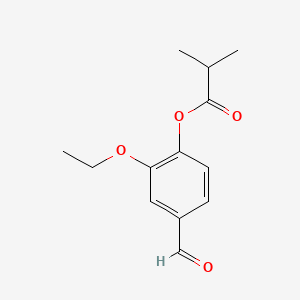

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-12-7-10(8-14)5-6-11(12)17-13(15)9(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCQMCOBMIXUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870181 | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white to light yellow powder | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

295.00 to 296.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

188417-26-7 | |

| Record name | Ethylvanillin isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188417-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188417267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-4-formylphenyl 2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-methyl-, 2-ethoxy-4-formylphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VANILLIN ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDU0O5YSL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl vanillin isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

ethyl vanillin isobutyrate chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of ethyl vanillin isobutyrate. The information is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and materials science.

Chemical Structure and Identification

This compound, systematically known as (2-ethoxy-4-formylphenyl) 2-methylpropanoate, is a synthetic aromatic compound.[1][2] Its structure is characterized by a benzaldehyde core substituted with an ethoxy group at the 3-position and an isobutyrate group at the 4-position.[1][2] This modification of ethyl vanillin enhances its stability.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2-ethoxy-4-formylphenyl) 2-methylpropanoate[1][2] |

| CAS Number | 188417-26-7[2] |

| Molecular Formula | C₁₃H₁₆O₄[2] |

| Molecular Weight | 236.26 g/mol [2] |

| SMILES | CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C[2] |

| InChI Key | BTCQMCOBMIXUCG-UHFFFAOYSA-N[2] |

Chemical Structure Diagram:

References

ethyl vanillin isobutyrate synthesis pathways from ethyl vanillin

An In-depth Technical Guide to the Synthesis of Ethyl Vanillin Isobutyrate from Ethyl Vanillin

Introduction

This compound is a significant aroma chemical, valued for its rich, sweet, creamy, and vanilla-like fragrance and flavor profile. It finds extensive application in the food, beverage, and fragrance industries. The synthesis of this compound typically involves the esterification of the phenolic hydroxyl group of ethyl vanillin. This process enhances the stability of the molecule by protecting the hydroxyl group, which is otherwise prone to oxidation and discoloration. This technical guide provides a detailed overview of the primary synthesis pathways for producing this compound from ethyl vanillin, focusing on methodologies utilizing isobutyric anhydride and isobutyryl chloride. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering comprehensive experimental protocols, comparative data, and visual representations of the reaction pathways.

Synthesis via Isobutyric Anhydride

The reaction of ethyl vanillin with isobutyric anhydride is a common and effective method for the synthesis of this compound. This pathway can be accomplished using various catalysts, including alkali metal salts of carboxylic acids and biocatalysts like lipase, each offering distinct advantages in terms of reaction conditions, yield, and environmental impact.

Catalysis with Alkali Metal Salts

The use of alkali metal salts of lower carboxylic acids, such as sodium acetate or potassium acetate, provides a straightforward and efficient method for the synthesis.[1] This approach is often performed under solvent-free conditions, which simplifies the process and reduces environmental concerns.[1]

| Parameter | Value | Reference |

| Reactants | Ethyl Vanillin, Isobutyric Anhydride | [1] |

| Catalyst | Sodium Acetate or Potassium Acetate | [1] |

| Solvent | None (Solvent-free) | [1] |

| Reaction Temperature | 60-120 °C (80-90 °C preferred) | [1] |

| Post-treatment | Crystallization from methanol-water or ethanol-water | [1] |

| Yield | High (exact percentage not specified) | [1] |

-

Combine ethyl vanillin and isobutyric anhydride in a suitable reaction vessel.

-

Add a catalytic amount of an alkali metal salt of a lower carboxylic acid (e.g., sodium acetate).

-

Heat the mixture to a temperature between 60-120 °C, with a preferred range of 80-90 °C, under constant stirring.[1]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion of the reaction, add a methanol-water or ethanol-water mixed solvent (a 1:2 volume ratio is suggested) to the reaction solution.[1]

-

Allow the solution to cool to room temperature to induce crystallization of the this compound.[1]

-

Collect the crystals by filtration, wash with a cold solvent mixture, and dry under a vacuum.

Caption: Esterification using Isobutyric Anhydride and Sodium Acetate.

Biocatalysis with Lipase

An alternative, environmentally friendly approach involves the use of lipase as a biocatalyst.[2] This method proceeds under mild conditions and offers high product yield and purity.[2]

| Parameter | Value | Reference |

| Reactants | Vanillin, Isobutyric Anhydride | [2] |

| Catalyst | Immobilized Lipase (from Thermomyces) | [2] |

| Reaction Conditions | Mild (specific temperature not detailed) | [2] |

| Post-treatment | Filtration followed by three-stage molecular distillation | [2] |

| Yield | 97.29% | [2] |

| Purity | 99.89% | [2] |

-

Mix vanillin and isobutyric anhydride in a reaction vessel.

-

Add immobilized lipase to the mixture to initiate the catalytic reaction.[2]

-

Maintain the reaction under mild conditions and monitor its progress via GC.[2]

-

After the reaction is complete, filter the reaction liquid to remove the lipase.[2]

-

Purify the filtrate using a three-stage molecular distillation process to obtain high-purity vanillin isobutyrate.[2]

Caption: Biocatalytic synthesis workflow of this compound.

Synthesis via Isobutyryl Chloride

The reaction between ethyl vanillin and isobutyryl chloride provides another viable pathway for the synthesis of this compound. This method necessitates the use of a base to neutralize the hydrochloric acid byproduct formed during the reaction.[3][4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | Ethyl Vanillin, Isobutyryl Chloride | [3][4] |

| Base/Catalyst | Triethylamine | [4] |

| Solvent | 1,2-dichloroethane | [4] |

| Reaction Temperature | Room temperature (~25 °C) | [4] |

| Reaction Time | 1 hour for addition, 3 hours stirring | [4] |

| Post-treatment | Water wash, solvent recovery, vacuum distillation | [4] |

| Yield | 90% | [4] |

| Purity | 98.5% | [4] |

Experimental Protocol

-

In a three-neck flask equipped with a stirrer, dropping funnel, and thermometer, add 1,2-dichloroethane, ethyl vanillin, and isobutyryl chloride.[4]

-

Begin stirring the mixture at room temperature.

-

Slowly add triethylamine dropwise over a period of approximately 1 hour.[4]

-

Continue to stir the reaction mixture for an additional 3 hours at room temperature.[4]

-

After the reaction period, stop stirring and wash the mixture with water.

-

Recover the solvent (1,2-dichloroethane) from the organic phase.

-

Purify the resulting crude product by vacuum distillation to obtain this compound.[4]

Reaction Pathway Diagram

Caption: Synthesis using Isobutyryl Chloride with Triethylamine as a base.

Conclusion

The synthesis of this compound from ethyl vanillin can be effectively achieved through esterification with either isobutyric anhydride or isobutyryl chloride. The choice of pathway depends on the desired reaction conditions, available equipment, and considerations regarding cost, yield, and environmental impact. The use of alkali metal salt catalysts with isobutyric anhydride offers a simple, solvent-free option. Biocatalysis with lipase presents a green and highly efficient alternative, yielding a product of very high purity. The isobutyryl chloride method, while effective, requires the use of a base and a chlorinated solvent. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the selection and implementation of the most suitable synthesis strategy.

References

- 1. CN102757343A - Preparation method of vanillin isobutyrate - Google Patents [patents.google.com]

- 2. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN1796359A - Method for synthesizing vanillin ester isobutyric acid through method of acyl chloride - Google Patents [patents.google.com]

Spectroscopic Analysis of Ethyl Vanillin Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for ethyl vanillin isobutyrate (also known as 2-ethoxy-4-formylphenyl 2-methylpropanoate), a significant compound in the flavor and fragrance industry. Due to its aromatic structure and ester functionality, various spectroscopic techniques are essential for its characterization. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the currently available spectroscopic data for this compound. It is important to note that a complete, publicly available dataset for this specific molecule is limited. The data presented here has been aggregated from various sources, and some experimental parameters were not specified in the original documentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

A patent for the synthesis of this compound provides the following ¹³C NMR chemical shifts. The solvent and spectrometer frequency were not specified in the source document.

| Chemical Shift (δ) ppm | Assignment (Probable) |

| 15 | Isobutyrate -CH₃ |

| 19 | Isobutyrate -CH₃ |

| 34 | Isobutyrate -CH |

| 64 | Ethoxy -CH₂ |

| 111 | Aromatic C-H |

| 123 | Aromatic C-H |

| 125 | Aromatic C-H |

| 135 | Aromatic C-CHO |

| 145 | Aromatic C-O |

| 151 | Aromatic C-O |

| 175 | Ester C=O |

| 191 | Aldehyde C=O |

¹H NMR Data

Infrared (IR) Spectroscopy

Infrared spectroscopy data for the closely related compound, vanillin isobutyrate (which has a methoxy group instead of an ethoxy group), reveals characteristic vibrational frequencies. These are expected to be very similar for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2839 | Aldehyde C-H stretch |

| 2735 | Aldehyde C-H stretch |

| 1760 | Ester C=O stretch |

| 1698 | Aldehyde C=O stretch |

| 1599 | Benzene C=C stretch |

Mass Spectrometry (MS)

While specific mass spectra for this compound are not widely published, general information is available. The molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol .[1] A Gas Chromatography-Mass Spectrometry (GC-MS) analysis would be the standard method for obtaining its mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a compound such as this compound, which is a white to light yellow powder at room temperature.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. This solvent is chosen for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Gently agitate the vial to ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks. This can be performed manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a typical experiment involves a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid powder samples.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of flavor compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

If analyzing a complex mixture, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the volatile and semi-volatile components.

-

-

Instrument Setup and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250°C. A splitless or split injection mode can be used depending on the sample concentration.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of flavor compounds.

-

Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute compounds with different boiling points. For example: hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

-

Temperatures: Set the ion source and transfer line temperatures to around 230°C and 280°C, respectively.

-

-

-

Data Processing:

-

The total ion chromatogram (TIC) will show peaks corresponding to the different compounds as they elute from the GC column.

-

Obtain the mass spectrum for the peak corresponding to this compound.

-

Identify the molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation pattern can be used to confirm the structure of the molecule.

-

Compare the obtained mass spectrum with a library of known spectra (e.g., NIST/Wiley) for confirmation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

physical properties of ethyl vanillin isobutyrate (melting point, boiling point)

This document provides a detailed overview of the physical properties of ethyl vanillin isobutyrate, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require precise data and procedural insights.

Introduction

This compound (CAS No. 188417-26-7) is an aromatic compound utilized as a flavoring agent.[1][2] It is characterized as a benzaldehyde substituted with an ethoxy group at position 3 and a (2-methylpropanoyl)oxy group at position 4.[1][2] Understanding its physical properties is crucial for its application in various industrial and research settings. This guide outlines its key thermal properties and the standard methodologies for their determination.

Physical Properties

The primary physical state of this compound is a white to light yellow powder.[1][2] It is insoluble in water but soluble in organic solvents and oils.[1][2][3]

The melting and boiling points of this compound are summarized in the table below. It is important to note that some values are experimentally determined while others are predicted through computational models.

| Physical Property | Value | Conditions | Source |

| Melting Point | 57.00 °C | @ 760.00 mm Hg | The Good Scents Company, Human Metabolome Database[1] |

| 45-46 °C | Solvent: Benzene, Hexane | ECHEMI[2] | |

| Boiling Point | 295.00 to 296.00 °C | @ 760.00 mm Hg | The Good Scents Company, Human Metabolome Database[1][3][4] |

| 328.5 ± 27.0 °C | Predicted | Smolecule, ECHEMI[2][5] |

Experimental Protocols

While specific experimental records for the determination of this compound's physical properties are not publicly detailed, the following sections describe standard laboratory procedures for measuring melting and boiling points, which are applicable to this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow range. The melting point is a fundamental property used for identification and as an indicator of purity. Impurities tend to lower and broaden the melting point range.[6][7]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of about 5-10 mm.[8] The tube is tapped gently to compact the sample at the bottom.[7][8]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated rapidly at first to determine an approximate melting range.

-

Precise Measurement: The procedure is repeated with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[7]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This temperature is dependent on the external pressure.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.[8]

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.[8]

-

Equilibrium: The temperature will rise and then stabilize as a state of equilibrium is reached between the liquid and its vapor.[6]

-

Measurement: This stable temperature, characterized by the continuous condensation of vapor on the thermometer bulb, is recorded as the boiling point at the given atmospheric pressure.[6]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the physical properties of a chemical compound like this compound.

References

- 1. This compound | C13H16O4 | CID 673160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scent.vn [scent.vn]

- 4. This compound, 188417-26-7 [thegoodscentscompany.com]

- 5. Buy this compound | 188417-26-7 [smolecule.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. murov.info [murov.info]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

Solubility Profile of Ethyl Vanillin Isobutyrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl vanillin isobutyrate in organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this document outlines its general solubility, presents a detailed experimental protocol for determining precise solubility values, and offers a logical workflow for solvent selection.

Introduction

This compound (CAS No. 188417-26-7) is an aromatic compound valued for its pleasant vanilla-like fragrance and flavor profile.[1] Its application in pharmaceuticals, food and beverage manufacturing, and cosmetics often requires its dissolution in various organic solvents. Understanding its solubility is critical for formulation development, ensuring product stability, and optimizing manufacturing processes.

Physicochemical properties of this compound:

-

Molecular Formula: C₁₃H₁₆O₄[1]

-

Molecular Weight: 236.26 g/mol [1]

-

Appearance: White to light yellow powder[2]

-

Melting Point: 45-46 °C[2]

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [3][4] |

| Ethanol | Freely Soluble | [1][4] |

| Chloroform | Slightly Soluble | |

| Methanol | Slightly Soluble | |

| Organic Solvents (general) | Soluble | [3][4] |

| Oils | Soluble | [3][4] |

For context, Table 2 presents quantitative solubility data for the related compound, Vanillin Isobutyrate (CAS No. 20665-85-4) , which can offer insights into the potential solubility behavior of similar esterified vanillin derivatives.

Table 2: Quantitative Solubility of Vanillin Isobutyrate at 25°C

| Solvent | Solubility (g/L) |

| Acetone | 1020.75 |

| Methyl Acetate | 929.31 |

| Ethyl Acetate | 818.22 |

| Acetonitrile | 734.12 |

| 1,4-Dioxane | 626.2 |

| N,N-Dimethylformamide (DMF) | 646.29 |

| Methanol | 388.84 |

| Ethanol | 258.98 |

| Toluene | 258.38 |

| n-Propanol | 176.88 |

| Isopropanol | 173.54 |

| n-Butanol | 161.99 |

| Isobutanol | 128.47 |

| Water | 1.4 |

This data is for Vanillin Isobutyrate and is provided for informational purposes only.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is necessary. The following methodology is based on the static equilibrium method, a common and reliable technique for determining the solubility of solid compounds in liquids.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with the respective solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantitative Analysis:

-

Using HPLC-UV:

-

Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and setting the UV detector to a wavelength of maximum absorbance for the compound.

-

Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.

-

Inject the diluted samples and calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Create a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted samples and calculate the concentration.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for solubility determination and a logical process for solvent selection.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

References

An In-depth Technical Guide to CAS number 188417-26-7: Ethyl Vanillin Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vanillin isobutyrate (CAS 188417-26-7) is a synthetic aromatic compound valued for its pleasant, creamy, vanilla-like aroma.[1] While extensively utilized in the flavor and fragrance industries, its potential pharmacological applications are an emerging area of interest for researchers. This technical guide provides a comprehensive overview of the characterization of this compound, with a focus on its physicochemical properties, synthesis, analytical methodologies, and the biological activities of its parent compound, ethyl vanillin. Given that this compound is an ester derivative, it is likely to act as a prodrug, undergoing hydrolysis to release ethyl vanillin.[2] Therefore, understanding the bioactivity of ethyl vanillin is crucial for evaluating the potential of its isobutyrate form.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder.[3] It is characterized by enhanced thermal and light stability compared to its parent compounds, vanillin and ethyl vanillin.[4] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 188417-26-7 | [3] |

| Molecular Formula | C₁₃H₁₆O₄ | [3] |

| Molecular Weight | 236.26 g/mol | [3] |

| IUPAC Name | (2-ethoxy-4-formylphenyl) 2-methylpropanoate | [3] |

| Synonyms | 2-Ethoxy-4-formylphenyl isobutyrate, 4-Isobutanoyloxy-3-ethoxybenzaldehyde | [3][5] |

| Melting Point | 57.00 °C | [3] |

| Boiling Point | 295.00 to 296.00 °C @ 760.00 mm Hg | [3] |

| Solubility | Insoluble in water; soluble in organic solvents and oils; freely soluble in ethanol. | [3][5] |

| Flash Point | 246.00 °F (118.89 °C) | [6] |

| Appearance | White to pale yellow powder | [3] |

Synthesis and Characterization

Synthesis

The synthesis of this compound is primarily achieved through the acylation of ethyl vanillin with an isobutyric acid derivative.[4] A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis via Acylation

The following protocol is a representative example based on methodologies described in the literature.[7][8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, add ethyl vanillin (1 equivalent) and a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add a catalyst, such as sodium carbonate or sodium acetate (catalytic amount).

-

Acylating Agent Addition: At room temperature, slowly add isobutyric anhydride or isobutyroyl chloride (1.1-1.2 equivalents) dropwise over 1 hour while stirring.

-

Reaction: Continue stirring at a controlled temperature (e.g., 60-90 °C) for a specified duration (e.g., 2-4 hours).

-

Work-up: After the reaction is complete, cool the mixture. If using an acid chloride, wash the organic layer with a dilute sodium hydroxide solution and then with water. If using an anhydride with an alkali salt catalyst, the product may be crystallized by adding a methanol-water or ethanol-water mixture.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol) or by vacuum distillation to yield high-purity this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

GC-MS is a standard method for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

GC Conditions (Example):

-

Column: DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.[9]

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 40 °C, hold for 1 min, ramp at 15 °C/min to 70 °C, hold for 1 min, then ramp at 6 °C/min to 330 °C and hold for 10 min.[10]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR (Predicted): Spectral data for the parent compound, ethyl vanillin, is available and can be used as a reference.[11][12] The isobutyrate moiety would introduce characteristic signals for the isopropyl group (a doublet around 1.2 ppm and a septet around 2.6 ppm).

-

¹³C NMR (Predicted): The carbonyl of the ester and the carbons of the isobutyrate group would give rise to distinct signals. Spectral data for ethyl vanillin is available for comparison.[13]

Biological Activity and Mechanism of Action (of Ethyl Vanillin)

As this compound is expected to hydrolyze to ethyl vanillin in vivo, the biological activities of ethyl vanillin are of significant interest.

Antioxidant Activity

Ethyl vanillin exhibits potent antioxidant properties.[14] Its mechanism of action involves scavenging free radicals, which is attributed to the phenolic hydroxyl group in its structure.

Anti-inflammatory Activity

Ethyl vanillin has demonstrated significant anti-inflammatory effects. This activity is mediated, in part, through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation.

TRPA1 Agonism

Ethyl vanillin has been identified as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in sensory signaling.[15][16]

References

- 1. Vanillin Isobutyrate | 57345-19-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | High Purity | RUO [benchchem.com]

- 3. This compound | C13H16O4 | CID 673160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 188417-26-7 [smolecule.com]

- 5. scent.vn [scent.vn]

- 6. rsc.org [rsc.org]

- 7. CN102757343A - Preparation method of vanillin isobutyrate - Google Patents [patents.google.com]

- 8. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029665) [hmdb.ca]

- 12. chemistry.utah.edu [chemistry.utah.edu]

- 13. Ethyl vanillin(121-32-4) 13C NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Ethyl Vanillin Activates TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

organoleptic properties of ethyl vanillin isobutyrate

An In-Depth Technical Guide to the Organoleptic Properties of Ethyl Vanillin Isobutyrate

This compound is a synthetic flavoring substance valued for its complex and potent vanilla-like character. This technical guide provides a comprehensive overview of its organoleptic properties, physicochemical characteristics, and the methodologies used for its sensory evaluation. It is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who require a detailed understanding of this compound.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in various formulations. These properties influence its solubility, stability, and release characteristics, which in turn affect its sensory perception.

| Property | Value | Reference |

| Chemical Name | 3-ethoxy-4-(2-methylpropanoyloxy)benzaldehyde | [1] |

| Synonyms | 2-Ethoxy-4-formylphenyl isobutyrate | [2][3] |

| FEMA Number | 3837 | [1][2] |

| CAS Number | 188417-26-7 | [2][3] |

| Molecular Formula | C₁₃H₁₆O₄ | [1][2] |

| Molecular Weight | 236.26 g/mol | [1][3] |

| Appearance | White to pale yellow powder (est.) | [4] |

| Melting Point | 57.0 °C | [3][4] |

| Boiling Point | 295.0 to 296.0 °C | [3][4] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [3][4] |

| Vapor Pressure | 0.000884 mmHg @ 25.00 °C (estimated) | [4] |

| Flash Point | 118.89 °C (246.00 °F) | [4] |

Organoleptic Profile

The distinct sensory characteristics of this compound make it a valuable ingredient in the flavor and fragrance industry. Its profile is predominantly characterized by a rich vanilla note, complemented by creamy and fruity nuances.

Aroma Profile

The aroma of this compound is complex and multifaceted. At a concentration of 1.0% in a neutral solvent, it is described as having an intense sweetness with creamy, vanilla-like notes and hints of vanilla ice cream and milk chocolate.[4][5] As the aroma evolves, it reveals slightly caramellic and rummy undertones on the dry down.[4][5] Other descriptors for its odor include fruity and berry-like notes.[3]

Taste Profile

When evaluated in a 5% sugar solution at a concentration of 5-10 parts per million (PPM), the taste of this compound is predominantly sweet and creamy vanilla.[4][5] This is accompanied by powdery and balsamic nuances, with some evaluators noting hints of ice cream and even cardboard-like notes.[4][5]

Quantitative Sensory Data

The following table represents an illustrative summary of the key sensory attributes of this compound as would be determined by a trained sensory panel using Quantitative Descriptive Analysis (QDA). The intensity scores are presented on a 15-point scale, where 0 represents 'not perceived' and 15 represents 'very high intensity'.

| Attribute | Description | Illustrative Intensity (0-15) |

| Vanilla | The characteristic taste and aroma of vanilla. | 13 |

| Creamy | A sensation of richness and smoothness, reminiscent of dairy cream. | 12 |

| Sweet | The fundamental taste associated with sugars. | 14 |

| Chocolate | Nuances of milk chocolate in the aroma and flavor. | 7 |

| Caramellic | Notes of cooked sugar and caramel, especially in the dry-down aroma. | 6 |

| Rummy | A subtle hint of rum in the background aroma. | 4 |

| Powdery | A fine, dusty, or starchy sensation in the taste. | 5 |

| Balsamic | A complex note that can be slightly sweet, woody, and resinous. | 3 |

Experimental Protocols for Sensory Evaluation

To obtain reliable and reproducible sensory data, a structured methodology is essential. Quantitative Descriptive Analysis (QDA) is a widely used method for characterizing the organoleptic properties of flavor ingredients.[6][7][8]

Panelist Selection and Training

-

Selection : Recruit 8-12 individuals based on their sensory acuity, ability to discriminate between different stimuli, and verbal fluency.[8][9]

-

Training : Conduct a series of training sessions to familiarize panelists with the basic tastes, aromas, and the specific sensory attributes of vanilla-related compounds. Panelists develop a consensus on the lexicon of descriptive terms for the product being tested.[8]

Sample Preparation

-

Solvent : Prepare solutions of this compound in a neutral medium, such as a 5% sucrose solution for taste evaluation or mineral oil for aroma evaluation, to minimize interference from the solvent.

-

Concentration : Present samples at standardized concentrations (e.g., 5-10 ppm for taste) to ensure consistent evaluation.

-

Blinding and Randomization : Samples should be coded with three-digit random numbers and presented in a randomized order to prevent bias.

Evaluation Procedure

-

Environment : Conduct evaluations in a controlled environment with neutral lighting, minimal noise, and no distracting odors.[9]

-

Methodology : Panelists independently evaluate each sample and rate the intensity of each descriptive attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").[7][8]

-

Data Collection : Data is collected from each panelist, often using specialized sensory software.

Data Analysis

-

Statistical Analysis : The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.[10]

-

Visualization : The results are often visualized using spider plots or radar charts to provide a graphical representation of the sensory profile of the product.[7]

Visualizations

Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for the sensory evaluation of a new flavor ingredient like this compound.

Caption: A generalized workflow for sensory analysis.

Olfactory Signaling Pathway

The perception of aroma begins with the binding of odorant molecules to receptors in the nasal cavity, triggering a signal transduction cascade.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]

- 3. Taste receptor - Wikipedia [en.wikipedia.org]

- 4. Reactome | Olfactory Signaling Pathway [reactome.org]

- 5. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 6. fiveable.me [fiveable.me]

- 7. Quantitative Descriptive Analysis [sensorysociety.org]

- 8. foodsafety.institute [foodsafety.institute]

- 9. affinitylabs.com.au [affinitylabs.com.au]

- 10. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]

The Thermal Stability of Ethyl Vanillin Isobutyrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vanillin isobutyrate is a significant aromatic compound, prized for its sweet, creamy, and vanilla-like sensory profile in the flavor and fragrance industries.[1] A derivative of vanillin, it is synthesized to overcome some of the stability limitations of its parent compounds, vanillin and ethyl vanillin.[2] Its molecular structure features an ethoxy group and an isobutyrate ester linkage, which contribute to its unique properties.[2][3][4] For researchers, scientists, and professionals in drug development, understanding the thermal stability of this compound is crucial for its application in products that undergo high-temperature processing, such as baked goods and certain pharmaceutical formulations, and for ensuring its shelf-life and sensory integrity.[2][5][6] This guide provides a comprehensive overview of the thermal stability of this compound, including comparative data, factors influencing its stability, and relevant experimental protocols.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential before delving into its thermal stability. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₄[2][3][4] |

| Molecular Weight | 236.26 g/mol [3][4] |

| Appearance | White to light yellow powder[3][4] |

| Boiling Point | 295.0 to 296.0 °C @ 760.00 mm Hg[3] |

| Melting Point | 57.0 °C[3] |

| Flash Point | 118.89 °C (246.0 °F) TCC[7] |

| Solubility | Insoluble in water; soluble in organic solvents and oils.[3][4] |

| IUPAC Name | (2-ethoxy-4-formylphenyl) 2-methylpropanoate[3] |

| CAS Number | 188417-26-7[7] |

Thermal Stability Profile

This compound exhibits enhanced thermal stability compared to its precursors, vanillin and ethyl vanillin. This improvement is attributed to the isobutyrate ester linkage, which offers greater molecular stability.[2]

Comparative Thermal Stability Data

The following table summarizes the key thermal stability parameters of this compound in comparison to vanillin and ethyl vanillin.

| Compound | Decomposition Temperature | Functional Temperature Range | Performance at Baking Temperatures (200°C) |

| This compound | Maintains structural integrity up to 328.5°C[2] | Maintains functionality at temperatures approaching 200°C[2] | Suitable for high-temperature food processing applications[2] |

| Vanillin | Decomposes around 285°C[2] | Stable at room temperature applications[2] | Complete volatilization and degradation; less than 2% remains after 10 minutes[2] |

| Ethyl Vanillin | Decomposes around 285°C[2] | Can withstand temperatures up to 150°C[2] | Experiences significant losses under high-temperature conditions[2] |

Factors Influencing Thermal Stability of Flavor Esters

The thermal stability of flavor esters like this compound is not solely an intrinsic property but is influenced by a variety of external factors.[6][8]

-

Chemical Structure: The inherent molecular structure is a primary determinant of thermal stability. For instance, the ester linkage in this compound enhances its stability compared to the free hydroxyl group in vanillin and ethyl vanillin.[2] Generally, compounds like alcohols, phenols, and certain esters tend to be more heat-resistant.

-

Heat Treatment: High temperatures accelerate chemical reactions, including degradation pathways.[5][6] The rate of oxidation, a common degradation pathway, can double with every 10°C increase in temperature.[5]

-

Oxygen: The presence of oxygen can lead to oxidative degradation, especially at elevated temperatures.[5][8] This can result in the formation of off-flavors and a loss of the desired aroma profile.

-

Light Exposure: UV and visible light can trigger photooxidation, leading to the degradation of flavor compounds.[5][8] this compound demonstrates superior light stability compared to vanillin and ethyl vanillin due to the masking of the phenolic hydroxyl group.[2]

-

pH and Water Activity: The pH of the medium can influence stability, with highly acidic or alkaline conditions potentially catalyzing hydrolysis of the ester linkage.[5] Hydrolysis breaks down the ester into its constituent acid and alcohol, diminishing the desired flavor.[5]

-

Matrix Components: The other ingredients in a formulation (e.g., proteins, carbohydrates, fats) can interact with the flavor molecule, either protecting it or promoting degradation.[5] Carrier materials like fats and sugars can sometimes improve the heat resistance of flavors.

Experimental Protocols for Assessing Thermal Stability

To quantitatively assess the thermal stability of compounds like this compound, several analytical techniques are employed. The most common are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which thermal decomposition events occur and the extent of mass loss.

Methodology:

-

A small, precisely weighed sample of this compound is placed in a high-purity, inert sample pan.

-

The sample pan is placed in a high-precision thermobalance within a furnace.

-

The furnace is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.

-

An inert gas, such as nitrogen, is typically purged through the furnace to prevent oxidative degradation.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature, with the onset temperature of weight loss indicating the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and to study thermal stability.[9]

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (commonly aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled, linear rate.

-

The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.

-

The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The melting point (Tm) is a key parameter obtained from DSC analysis.[9]

Visualizing Workflows and Pathways

General Workflow for Thermal Stability Assessment

The following diagram illustrates a typical experimental workflow for evaluating the thermal stability of a flavor compound.

Synthesis of this compound

The industrial synthesis of this compound typically involves the esterification of ethyl vanillin. This process is crucial for producing the more stable flavor compound.

Potential Degradation Pathway: Hydrolysis

Under conditions of high moisture and heat, or in highly acidic or alkaline environments, esters like this compound can undergo hydrolysis, breaking down into their constituent alcohol and carboxylic acid.[5]

Conclusion

This compound presents a significant improvement in thermal and light stability over vanillin and ethyl vanillin, with its structural integrity maintained at temperatures up to 328.5°C.[2] This enhanced stability, a result of its isobutyrate ester linkage, makes it a highly valuable ingredient for applications involving high-temperature processing.[2] A thorough understanding of its thermal properties, the factors that can influence its stability, and the appropriate analytical methods for its characterization are paramount for its effective use in research, product development, and quality control. The data and protocols outlined in this guide provide a technical foundation for professionals working with this versatile flavor and fragrance compound.

References

- 1. Vanillin Isobutyrate | 57345-19-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Buy this compound | 188417-26-7 [smolecule.com]

- 3. This compound | C13H16O4 | CID 673160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications [cgxj4479-prod.admin.mysiluzan.com]

- 6. kevaflavours.com [kevaflavours.com]

- 7. This compound, 188417-26-7 [thegoodscentscompany.com]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl Vanillin Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl vanillin isobutyrate, a significant compound in flavor and fragrance chemistry. This document details its core physicochemical properties, outlines a standard synthesis protocol, and presents a logical workflow for its preparation, catering to the needs of researchers and professionals in drug development and related scientific fields.

Core Physicochemical Data

This compound is a synthetic ester derivative of ethyl vanillin, valued for its enhanced stability and sensory profile.[1] A summary of its key quantitative data is presented below for clear reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C13H16O4 | [2][3][4][5] |

| Molecular Weight | 236.26 g/mol | [2][3][4][5] |

| CAS Number | 188417-26-7 | [2][3] |

| IUPAC Name | (2-ethoxy-4-formylphenyl) 2-methylpropanoate | [1][2][4] |

| Appearance | White to light yellow powder | [4][5] |

| Melting Point | 57.0 °C | [4][6] |

| Boiling Point | 328.5 ± 27.0 °C (Predicted) | [5] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [2][3][4] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of ethyl vanillin with an isobutyrylating agent. The following protocol details a common laboratory-scale synthesis.

Objective: To synthesize this compound from ethyl vanillin and isobutyric anhydride.

Materials:

-

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde)

-

Isobutyric anhydride

-

Sodium acetate (catalyst)

-

Methanol-water or ethanol-water mixed solvent

-

Standard laboratory glassware and apparatus for heating, stirring, and filtration

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine ethyl vanillin and isobutyric anhydride.

-

Catalysis: Introduce a catalytic amount of an alkali metal salt of a lower carboxylic acid, such as sodium acetate.[7]

-

Heating: Heat the reaction mixture to a temperature between 60°C and 120°C.[7] The reaction is typically maintained at 80-90°C.[7]

-

Reaction Monitoring: Monitor the progress of the reaction. The reaction time is generally short.[7]

-

Work-up: Upon completion of the reaction, add a methanol-water or ethanol-water mixed solvent to the reaction mixture.[7]

-

Crystallization: Allow the mixture to cool to room temperature to facilitate the crystallization of the product, this compound.[7]

-

Isolation: Isolate the crystals by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as isopropanol, to yield high-purity this compound.[6]

Logical and Experimental Workflow

The following diagrams illustrate the chemical synthesis pathway and a typical experimental workflow for the preparation and purification of this compound.

References

- 1. This compound | High Purity | RUO [benchchem.com]

- 2. Buy this compound | 188417-26-7 [smolecule.com]

- 3. scent.vn [scent.vn]

- 4. This compound | C13H16O4 | CID 673160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. EP0870754A1 - this compound - Google Patents [patents.google.com]

- 7. CN102757343A - Preparation method of vanillin isobutyrate - Google Patents [patents.google.com]

The Discovery and Enduring Appeal of Ethyl Vanillin Isobutyrate: A Technical Guide

An in-depth exploration of the history, synthesis, and superior properties of a key aroma chemical, tailored for researchers, scientists, and professionals in the fields of flavor, fragrance, and drug development.

Executive Summary

Ethyl vanillin isobutyrate, a synthetic aroma chemical, emerged from the flavor and fragrance industry's enduring quest for stable, high-impact vanilla notes. Developed as a superior alternative to the more volatile and discoloration-prone vanillin and ethyl vanillin, this compound offers enhanced stability to light and heat, making it a valuable ingredient in a wide array of applications, from perfumery to food and beverage production. This technical guide delves into the historical context of its discovery, provides detailed experimental protocols for its synthesis and characterization, and presents its physicochemical properties in a clear, comparative format.

A Historical Perspective: The Quest for a Stable Vanilla Aroma

The story of this compound is intrinsically linked to the history of synthetic vanillin itself. In 1874, chemists Ferdinand Tiemann and Wilhelm Haarmann successfully synthesized vanillin, marking the birth of the industrial flavor and fragrance industry.[1][2][3] Their company, Haarmann & Reimer (now part of Symrise), pioneered the commercial production of synthetic vanillin, making the coveted vanilla flavor accessible to a broader market.[4][5][6]

While vanillin and its more potent analogue, ethyl vanillin, provided a cost-effective alternative to natural vanilla extract, they suffered from significant drawbacks, including instability in the presence of light and heat, and a tendency to cause discoloration in alcoholic solutions and other product matrices.[7] This spurred further research into creating more robust vanilla derivatives.

The breakthrough came in the late 20th century. A key development in the history of this compound is the patent filed by Haarmann & Reimer GmbH in 1997, with inventors listed as Horst Surburg and others.[8] This patent detailed the synthesis of 3-ethoxy-4-isobutyryloxy-benzaldehyde (this compound) and highlighted its superior organoleptic properties and, crucially, its enhanced stability. The isobutyrate ester group provides steric hindrance and electronic effects that contribute to its increased resistance to degradation.

Physicochemical and Organoleptic Properties

This compound presents as a white to pale yellow crystalline powder with a rich, sweet, and creamy vanilla-like aroma, often with fruity and chocolate undertones. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (2-ethoxy-4-formylphenyl) 2-methylpropanoate | [9] |

| Synonyms | 3-Ethoxy-4-isobutyryloxy-benzaldehyde, this compound | [8][9] |

| CAS Number | 188417-26-7 | [9] |

| Molecular Formula | C13H16O4 | [9] |

| Molecular Weight | 236.26 g/mol | [9] |

| Melting Point | 57 °C | [8] |

| Boiling Point | 295-296 °C @ 760 mmHg | [9] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [9] |

Comparative Stability Analysis

The primary advantage of this compound over its predecessors lies in its superior stability. The following table, based on data from the Surburg et al. patent, illustrates the enhanced photostability of this compound compared to vanillin isobutyrate and ethyl vanillin. The data represents the percentage of the initial concentration remaining after exposure to UV light over time.[8]

| Compound | 2 hours | 4 hours | 8 hours | 24 hours |

| Vanillin Isobutyrate | 97% | 93% | 85% | 56% |

| Ethyl Vanillin | 100% | 98% | 91% | 71% |

| This compound | 100% | 100% | 100% | 100% |

This enhanced stability is a critical factor in its widespread adoption, ensuring product integrity and a consistent sensory profile over the shelf life of the final product.

Caption: Comparative stability of vanillin derivatives.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of ethyl vanillin with an isobutyric acid derivative. The following protocol is a representative example based on methods described in the patent literature.[7][8]

Materials:

-

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde)

-

Isobutyric anhydride

-

Isopropanol

-

Nitrogen gas supply

-

Reaction vessel with stirrer, thermometer, and condenser

Procedure:

-

Charge the reaction vessel with 166 g of ethyl vanillin.

-

Melt the ethyl vanillin under a nitrogen atmosphere.

-

At a temperature not exceeding 100°C, add 189.6 g of isobutyric anhydride to the molten ethyl vanillin. The reaction is slightly exothermic.

-

After the addition is complete, distill off the resulting isobutyric acid and any excess isobutyric anhydride under reduced pressure (initially at 150 mbar and a sump temperature of 120°C, then up to 130°C and 20 mbar).

-

Cool the reaction mixture to 90°C.

-

Add 500 ml of isopropanol to the mixture.

-

Crystallize the product by stirring and cooling the mixture to 7°C.

-

Isolate the crystalline this compound by filtration.

-

Wash the crystals with cold isopropanol and dry under vacuum.

Caption: General synthesis workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using a combination of standard analytical techniques.

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., acetone or ethyl acetate), splitless injection at 250°C.

-

Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Parameters: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.

-

Expected Results: A major peak corresponding to this compound. The mass spectrum should show a molecular ion peak (M+) at m/z 236, corresponding to the molecular weight of the compound. Fragmentation patterns should be consistent with the structure, showing characteristic fragments for the isobutyryl group and the substituted benzaldehyde moiety.

-

Objective: To confirm the chemical structure of the compound.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl3).

-

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (δ, ppm):

-

~9.9 (s, 1H, aldehyde proton)

-

~7.5-7.7 (m, 2H, aromatic protons)

-

~7.1 (d, 1H, aromatic proton)

-

~4.1 (q, 2H, -OCH2CH3)

-

~2.8 (sept, 1H, -CH(CH3)2)

-

~1.4 (t, 3H, -OCH2CH3)

-

~1.3 (d, 6H, -CH(CH3)2)

-

-

-

¹³C NMR (Carbon NMR):

-

Expected Chemical Shifts (δ, ppm):

-

~191 (aldehyde C=O)

-

~175 (ester C=O)

-

~151, ~145, ~135, ~125, ~123, ~111 (aromatic carbons)

-

~64 (-OCH2CH3)

-

~34 (-CH(CH3)2)

-

~19 (-CH(CH3)2)

-

~15 (-OCH2CH3)

-

-

-

Objective: To identify the key functional groups present in the molecule.

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Expected Absorption Bands (cm⁻¹):

-

~2980-2850 (C-H stretching of alkyl groups)

-

~2850 and ~2750 (C-H stretching of the aldehyde group)[10]

-

~1760 (C=O stretching of the ester group)[11]

-

~1700 (C=O stretching of the aldehyde group, conjugated)[10]

-

~1600, ~1500 (C=C stretching of the aromatic ring)

-

~1280-1000 (C-O stretching of the ester and ether groups)[11]

-

Conclusion

This compound stands as a testament to the ingenuity of flavor and fragrance chemists in overcoming the limitations of earlier aroma chemicals. Its development by Haarmann & Reimer marked a significant advancement in the creation of stable, high-fidelity vanilla aromas. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working with this important compound, facilitating its effective application and further innovation in the field.

References

- 1. symrise.com [symrise.com]

- 2. The taste of a century - Sabers en acció [sabersenaccio.iec.cat]

- 3. symrise.com [symrise.com]

- 4. pestel-analysis.com [pestel-analysis.com]

- 5. symrise.com [symrise.com]

- 6. symrise.com [symrise.com]

- 7. EP0870754A1 - this compound - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. This compound | C13H16O4 | CID 673160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

Methodological & Application

Application Notes and Protocols: Ethyl Vanillin Isobutyrate as a Flavor Precursor in Food Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vanillin is a widely utilized synthetic flavoring agent, prized for its intense, creamy, and sweet vanilla-like aroma, which is approximately three times more potent than vanillin.[1] However, its volatility and potential for degradation during food processing and storage can lead to a decrease in flavor intensity and the development of off-notes. The use of flavor precursors, which release the active flavor compound under specific conditions, is a promising strategy to enhance flavor stability and control its release.[2] Ethyl vanillin isobutyrate, an ester of ethyl vanillin, serves as a non-volatile precursor that can release ethyl vanillin through enzymatic or thermal hydrolysis.[3][4] This document provides detailed application notes and protocols for utilizing this compound as a flavor precursor in food science research and development.

Mechanism of Flavor Release

This compound is a stable, non-volatile compound that imparts no vanilla flavor in its original form. The release of the active flavor compound, ethyl vanillin, is achieved through the cleavage of the isobutyrate ester bond. This can be triggered by two primary mechanisms in a food processing context:

-

Enzymatic Hydrolysis: Specific enzymes, such as esterases or lipases, can catalyze the hydrolysis of the ester bond, releasing ethyl vanillin and isobutyric acid. This method allows for controlled release under mild processing conditions.

-

Thermal Hydrolysis: At elevated temperatures, such as those encountered during baking or pasteurization, the ester bond can be hydrolyzed, leading to the release of ethyl vanillin. The rate of release is dependent on temperature, time, and the pH of the food matrix.

Potential Applications in Food Systems

The use of this compound as a flavor precursor offers several advantages, making it suitable for a variety of food applications:

-

Baked Goods: In products like cookies, cakes, and pastries, the precursor can remain stable in the dough or batter and release the ethyl vanillin during the baking process, resulting in a more intense and fresh vanilla aroma in the final product.[5]

-